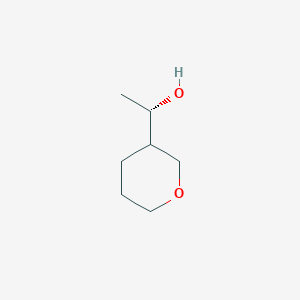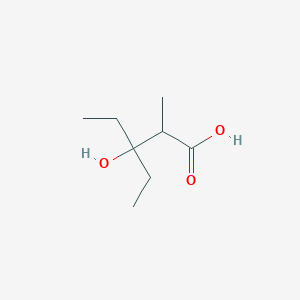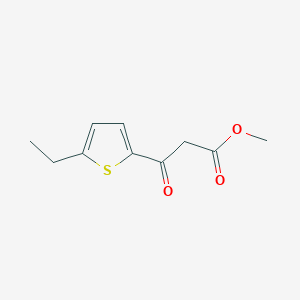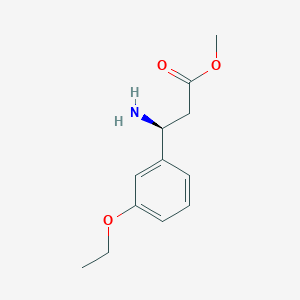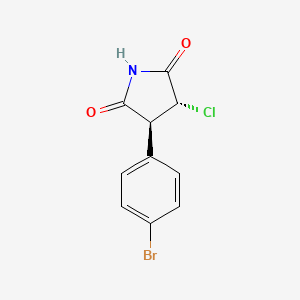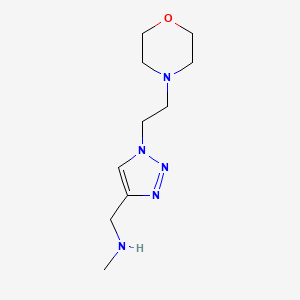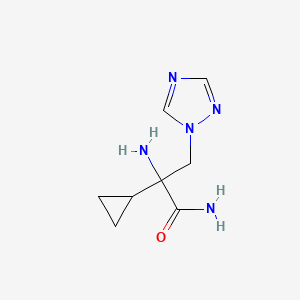
3-(2-aminoethyl)-N-ethylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-aminoethyl)-N-ethylbenzamide is an organic compound that features a benzamide core with an ethyl group and an aminoethyl side chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-aminoethyl)-N-ethylbenzamide typically involves the following steps:
Starting Materials: The synthesis begins with benzoyl chloride and ethylamine.
Formation of N-ethylbenzamide: Benzoyl chloride reacts with ethylamine to form N-ethylbenzamide.
Introduction of Aminoethyl Group: The N-ethylbenzamide is then reacted with 2-bromoethylamine under basic conditions to introduce the aminoethyl group, forming this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
化学反应分析
Types of Reactions
3-(2-aminoethyl)-N-ethylbenzamide can undergo various chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding oximes or nitriles.
Reduction: The benzamide core can be reduced to form amines.
Substitution: The aminoethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide (NaN₃) or alkyl halides.
Major Products
Oxidation: Oximes or nitriles.
Reduction: Primary or secondary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
3-(2-aminoethyl)-N-ethylbenzamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and as a ligand in receptor studies.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of 3-(2-aminoethyl)-N-ethylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The aminoethyl group can form hydrogen bonds and electrostatic interactions with target proteins, influencing their activity and leading to various biological effects.
相似化合物的比较
Similar Compounds
Tryptamine: A biogenic amine with a similar aminoethyl side chain.
Serotonin: A neurotransmitter with a similar indole structure and aminoethyl group.
Melatonin: A hormone with a similar indole structure and functional groups.
Uniqueness
3-(2-aminoethyl)-N-ethylbenzamide is unique due to its specific benzamide core and the combination of ethyl and aminoethyl groups, which confer distinct chemical and biological properties compared to other similar compounds.
属性
分子式 |
C11H16N2O |
|---|---|
分子量 |
192.26 g/mol |
IUPAC 名称 |
3-(2-aminoethyl)-N-ethylbenzamide |
InChI |
InChI=1S/C11H16N2O/c1-2-13-11(14)10-5-3-4-9(8-10)6-7-12/h3-5,8H,2,6-7,12H2,1H3,(H,13,14) |
InChI 键 |
MQJRMMKZUQWZIZ-UHFFFAOYSA-N |
规范 SMILES |
CCNC(=O)C1=CC=CC(=C1)CCN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


